

Comparative Analysis of PF-03654746 Clinical Trial Results: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the clinical trial results for **PF-03654746**, a selective histamine H3 receptor antagonist. This document summarizes key findings, compares its performance against relevant alternatives across various indications, and provides detailed experimental methodologies for cited clinical trials.

PF-03654746 has been investigated for its therapeutic potential in a range of conditions, including allergic rhinitis, Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, schizophrenia, and narcolepsy. This guide will delve into the clinical trial data for each of these indications, offering a clear and objective overview of its efficacy and safety profile in comparison to other treatment options.

Allergic Rhinitis

In the treatment of allergic rhinitis, **PF-03654746**, in combination with the H1 receptor antagonist fexofenadine, has shown potential in alleviating nasal symptoms. A key clinical trial (NCT00562120) evaluated its efficacy against placebo and a combination of fexofenadine and pseudoephedrine.

Table 1: Comparison of Clinical Trial Results for Allergic Rhinitis



Indication	Drug/Combina tion	Trial ID	Key Efficacy Results	Key Safety Findings
Allergic Rhinitis	PF-03654746 (10mg) + Fexofenadine (60mg)	NCT00562120	Statistically significant reduction in total nasal symptom score (TNSS) compared to placebo. Showed a numerical improvement in nasal congestion.[1]	Generally well- tolerated.
Allergic Rhinitis	PF-03654746 (1mg) + Fexofenadine (60mg)	NCT00562120	Significant reduction in TNSS compared to placebo, though to a lesser extent than the 10mg dose.	Generally well- tolerated.
Allergic Rhinitis	Fexofenadine (60mg) + Pseudoephedrin e (120mg)	NCT00562120	Significant reduction in TNSS compared to placebo.	Known side effects of pseudoephedrine (e.g., insomnia, nervousness) were observed. [2][3][4][5]
Allergic Rhinitis	JNJ-39220675	NCT00804687	Prophylactic treatment relieved allergen- induced nasal congestion.[6]	Limited potential anti-inflammatory effect noted.
Allergic Rhinitis	Placebo	NCT00562120	No significant improvement in	N/A



nasal symptoms.

Experimental Protocols: Allergic Rhinitis

NCT00562120 (**PF-03654746**): This was a randomized, double-blind, double-dummy, placebo-controlled, four-way crossover Phase II study. Twenty patients with a history of out-of-season allergic rhinitis were enrolled.[7] The study involved a nasal allergen challenge with ragweed pollen. The primary outcome was the change from baseline in the Total Nasal Symptom Score (TNSS), which includes assessments of nasal congestion, rhinorrhea, sneezing, and nasal itching.

NCT00804687 (JNJ-39220675): This was a randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way crossover study. The trial evaluated the relative efficacy of JNJ-39220675 and pseudoephedrine compared to placebo in participants with allergic rhinitis.[3] The study was conducted in an environmental exposure chamber where participants were exposed to ragweed pollen. The primary efficacy was evaluated by the measurement of nasal congestion assessed through the minimal cross-sectional area of the nasal cavity by acoustic rhinometry.[3]

Fexofenadine and Pseudoephedrine Combination Trials: Multiple studies have evaluated this combination. A representative study was a multicenter, double-blind, parallel-group study in 651 patients with ragweed allergy.[2] Patients were randomized to receive fexofenadine HCl 60 mg twice daily, sustained-release pseudoephedrine HCl 120 mg twice daily, or a combination of the two for two weeks. Efficacy was assessed based on symptom severity scores.[2]

Attention-Deficit/Hyperactivity Disorder (ADHD)

The clinical development of **PF-03654746** for ADHD did not yield positive results. A Phase II trial (NCT00531752) failed to demonstrate efficacy compared to placebo. This outcome was consistent with the findings for other H3 receptor antagonists investigated for this indication.

Table 2: Comparison of Clinical Trial Results for ADHD



Indication	Drug	Trial ID	Key Efficacy Results	Key Safety Findings
ADHD	PF-03654746	NCT00531752	No statistically significant improvement in ADHD symptoms versus placebo as measured by the Adult ADHD Investigator Symptom Rating Scale (AISRS).	Generally well- tolerated.
ADHD	MK-0249	NCT00475735	No significant difference from placebo in the change from baseline in AISRS total score.[8][9]	A greater percentage of patients reported insomnia compared to placebo.[8][10]
ADHD	Bavisant (JNJ- 31001074)	NCT00880217	Did not display significant clinical effectiveness in the treatment of adults with ADHD.[11][12]	Higher doses were less well- tolerated, with an increased incidence of adverse events. [11][12]
ADHD	Placebo	NCT00531752	No significant improvement in ADHD symptoms.	N/A

Experimental Protocols: ADHD



NCT00531752 (**PF-03654746**): This was a Phase IIa, randomized, double-blind, placebo-controlled, three-treatment, two-period crossover study.[13] The trial enrolled adults with a diagnosis of ADHD. Participants received three weeks of treatment with either a low dose (1 mg) or a flexible dose (0.50 mg titrated up to 2 mg) of **PF-03654746**, and three weeks of placebo, with a washout period in between. The primary outcome measure was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[6]

NCT00475735 (MK-0249): This was a randomized, double-blind, placebo-controlled, incomplete block, 2-period crossover study. The trial included 72 adults with DSM-IV criteria for ADHD.[8] Participants were treated with MK-0249 (5-10 mg/day) and an active comparator, osmotic-release oral system (OROS) methylphenidate (54-72 mg/day). The primary efficacy was assessed by the mean change from baseline in the AISRS total score after 4 weeks of treatment.[8]

NCT00880217 (Bavisant): This was a randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study. The trial evaluated three dosages of bavisant (1 mg/day, 3 mg/day, or 10 mg/day) and two active controls (atomoxetine and OROS methylphenidate) in adults with ADHD.[11][14] The study consisted of a screening phase, a 42-day double-blind treatment phase, and a 7-day post-treatment follow-up.[14]

Alzheimer's Disease and Schizophrenia

The investigation of **PF-03654746** and other H3 receptor antagonists for cognitive impairment in Alzheimer's disease and schizophrenia has been largely unsuccessful, with most trials failing to meet their primary endpoints. Publicly available data for these trials are limited.

Table 3: Summary of Clinical Trial Outcomes for Alzheimer's Disease and Schizophrenia



Indication	Drug	Key Outcome Summary
Alzheimer's Disease	PF-03654746	Phase I safety and tolerability trial completed. Further development status is not widely reported.
Alzheimer's Disease	Other H3 Antagonists (e.g., ABT-288, GSK239512, MK- 0249)	Phase II trials have generally not shown significant efficacy in improving cognitive function in patients with mild-to-moderate Alzheimer's disease. [15]
Schizophrenia (Cognitive Deficits)	PF-03654746	A Phase I trial as an add-on treatment for cognitive deficits was completed, but results have not been publicly disclosed in detail.
Schizophrenia (Cognitive Deficits)	Other H3 Antagonists (e.g., ABT-288, GSK239512, MK- 0249)	Phase II trials have not demonstrated a consistent or significant benefit on cognitive impairment in schizophrenia.

Narcolepsy

In the context of narcolepsy, the H3 receptor antagonist/inverse agonist pitolisant is an approved and important comparator for **PF-03654746**. Clinical trials for both agents have focused on their effects on excessive daytime sleepiness (EDS) and cataplexy.

Table 4: Comparison of Clinical Trial Results for Narcolepsy



Indication	Drug	Trial ID(s)	Key Efficacy Results	Key Safety Findings
Narcolepsy (EDS)	PF-03654746	NCT01006122	Results not yet publicly available in detail. The trial aimed to assess the efficacy in treating EDS.[16]	Safety data not yet publicly available in detail.
Narcolepsy (EDS & Cataplexy)	Pitolisant	HARMONY I (NCT01067222), HARMONY CTP (NCT01800045)	Significant reduction in Epworth Sleepiness Scale (ESS) scores compared to placebo.[18][19] Significant reduction in the weekly rate of cataplexy.[18] [20]	Generally well-tolerated. The most common adverse events were headache, insomnia, and nausea.[18]
Narcolepsy	Placebo	NCT01006122, NCT01067222, NCT01800045	No significant improvement in EDS or cataplexy.	N/A

Experimental Protocols: Narcolepsy

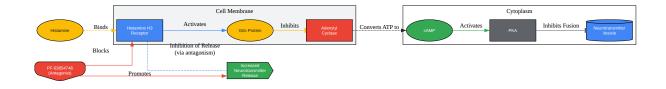
NCT01006122 (**PF-03654746**): This was a randomized, Phase 2, double-blind, placebo-controlled, multi-center crossover study.[16] The trial was designed to evaluate **PF-03654746** as a daily treatment for excessive daytime sleepiness (EDS) associated with narcolepsy. The primary outcome was the change from baseline in the Maintenance of Wakefulness Test (MWT).[16]



HARMONY I & HARMONY CTP (Pitolisant): These were randomized, double-blind, placebo-controlled trials.[18] HARMONY I focused on EDS, with the primary endpoint being the change in the Epworth Sleepiness Scale (ESS) score.[19] HARMONY CTP focused on cataplexy, with the primary endpoint being the change in the weekly rate of cataplexy attacks.[21] Both studies involved a titration period followed by a stable-dose period.[22]

Signaling Pathways and Experimental Workflows Histamine H3 Receptor Signaling Pathway

PF-03654746 acts as an antagonist at the histamine H3 receptor, which is a Gi/o-protein coupled receptor. Its antagonism is expected to increase the release of histamine and other neurotransmitters in the brain.



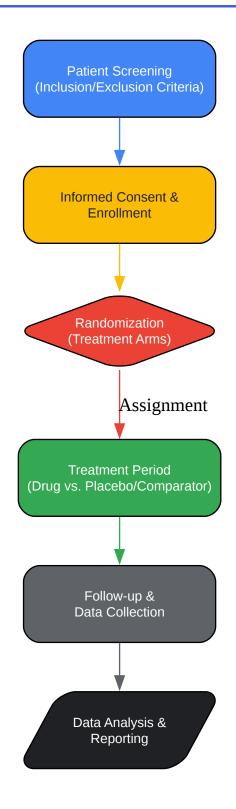
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Caption: Histamine H3 Receptor Antagonism by PF-03654746.

General Clinical Trial Workflow

The clinical trials discussed in this guide generally followed a standard workflow, from patient screening and enrollment to treatment and follow-up.





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Caption: A typical workflow for the randomized controlled trials of **PF-03654746**.



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